(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine
Description
Molecular Architecture and Heterocyclic Configuration
The imidazo[2,1-b]thiazole framework consists of a five-membered imidazole ring fused with a five-membered thiazole ring through a shared nitrogen-carbon bond. This fused bicyclic structure creates a planar aromatic system with the molecular formula C₅H₄N₂S for the parent compound. The heterocyclic configuration features two nitrogen atoms and one sulfur atom strategically positioned within the bicyclic framework, contributing to the unique electronic and binding properties of the system.
The structural arrangement demonstrates a distinctive fusion pattern where the nitrogen atom at position 1 of the imidazole ring becomes the bridgehead nitrogen connecting both rings. This bridgehead nitrogen configuration is crucial for the stability and reactivity of the heterocyclic system. The thiazole component contributes a sulfur atom at position 3 and an additional nitrogen atom at position 2, creating a heterocyclic framework with multiple sites for potential chemical modification and biological interaction.
Nuclear magnetic resonance studies have revealed the aromatic character of this ring system, with proton shielding effects consistent with delocalized electron systems. The planar configuration of the fused rings facilitates efficient orbital overlap and electron delocalization throughout the bicyclic framework. This structural arrangement results in enhanced stability compared to individual heterocyclic components and provides multiple sites for substituent attachment, as demonstrated in compounds like (2-Chloro-5-imidazo[2,1-b]thiazol-6-ylphenyl)amine.
The molecular architecture exhibits characteristics typical of condensed heterocyclic compounds, where the fusion of two heterocyclic rings integrates the biological properties of both parent systems. This integration creates opportunities for enhanced pharmacological activity and improved drug-like properties compared to single-ring heterocycles.
Position Numbering Conventions and Nomenclature
The systematic nomenclature of imidazo[2,1-b]thiazole follows established International Union of Pure and Applied Chemistry principles for fused heterocyclic systems. The numbering convention begins with the heteroatom of highest priority, which in this system is the nitrogen atom designated as position 1. The numbering proceeds in a direction that assigns the lowest possible numbers to the remaining heteroatoms in the fused system.
According to established nomenclature rules, the imidazole ring serves as the base component, while the thiazole ring functions as the substituent component in the fusion nomenclature. The descriptor [2,1-b] indicates the specific fusion pattern, where the numbers 2,1 represent the positions in the thiazole ring that participate in the fusion, and the letter 'b' designates the fusion sites on the imidazole ring.
| Position | Atom Type | Ring Assignment | Chemical Environment |
|---|---|---|---|
| 1 | Nitrogen | Imidazole | Bridgehead fusion site |
| 2 | Carbon | Imidazole | Adjacent to bridgehead |
| 3 | Carbon | Imidazole | Terminal position |
| 4 | Nitrogen | Thiazole | Secondary nitrogen |
| 5 | Carbon | Thiazole | Available for substitution |
| 6 | Carbon | Thiazole | Available for substitution |
| 7 | Sulfur | Thiazole | Heteroatom position |
The nomenclature system also accommodates substituted derivatives, as seen in compounds like imidazo[2,1-b]thiazole-5-carboxylic acid and imidazo[2,1-b]thiazole-6-carboxylic acid. These examples demonstrate how functional groups can be systematically named based on their attachment positions within the numbered framework.
For complex derivatives such as (2-Chloro-5-imidazo[2,1-b]thiazol-6-ylphenyl)amine, the nomenclature extends to include substituent groups and their positional relationships. The systematic approach ensures unambiguous identification of specific isomers and substitution patterns within the heterocyclic framework.
Electronic Distribution and Resonance Properties
The electronic structure of the imidazo[2,1-b]thiazole framework exhibits characteristics of an aromatic heterocyclic system with delocalized π-electron density distributed across both fused rings. The presence of multiple heteroatoms creates regions of distinct electronic density that influence the reactivity and binding properties of the molecule.
Nuclear magnetic resonance investigations have demonstrated that the main differences in chemical shifts relative to single-ring heterocycles are attributed to ring current effects associated with the aromatic character of the fused system. These studies reveal that the bicyclic framework maintains aromatic stability while providing sites of varied electron density suitable for molecular recognition and binding interactions.
The resonance properties of the framework involve electron delocalization patterns that encompass both the imidazole and thiazole components. The bridgehead nitrogen atom participates in the conjugated system, contributing its lone pair electrons to the overall aromatic stabilization. The sulfur atom in the thiazole ring provides additional orbital overlap opportunities, enhancing the electronic communication between the two fused rings.
Computational studies on related imidazothiazole systems have revealed specific orbital characteristics that contribute to their biological activity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels indicate the electron-donating and electron-accepting capabilities of the framework. These electronic properties are crucial for understanding the binding interactions with biological targets and the design of structure-activity relationships.
The electronic distribution creates regions of partial positive and negative charge that facilitate hydrogen bonding and electrostatic interactions with target proteins. Studies on imidazothiazole derivatives have shown that specific positions within the framework can form critical hydrogen bonds with amino acid residues in binding sites.
Comparative Analysis with Related Heterocyclic Systems
The imidazo[2,1-b]thiazole framework belongs to a broader family of fused nitrogen-containing heterocycles that includes several structurally related systems with distinct biological and chemical properties. Comparative analysis reveals both similarities and differences that contribute to the unique characteristics of this particular heterocyclic arrangement.
When compared to imidazo[1,2-c]thiazole, an alternative fusion isomer, the [2,1-b] configuration demonstrates different electronic properties and biological activities. The positional arrangement of heteroatoms in the [2,1-b] system creates a distinct pattern of electron distribution that influences molecular recognition and binding specificity.
| Heterocyclic System | Fusion Pattern | Key Characteristics | Biological Significance |
|---|---|---|---|
| Imidazo[2,1-b]thiazole | [2,1-b] | Bridgehead nitrogen, aromatic stability | Anticancer, antibacterial activities |
| Imidazo[1,2-c]thiazole | [1,2-c] | Alternative nitrogen positioning | Different binding profiles |
| Imidazo[2,1-b]thiadiazole | [2,1-b] with additional nitrogen | Enhanced polarity | Kinase inhibition |
| Benzoimidazothiazole | Benzene-fused variant | Extended conjugation | TADF properties |
Related heterocyclic systems such as imidazo[2,1-b]thiadiazoles demonstrate how structural modifications can significantly alter biological activity profiles. These compounds, which contain an additional nitrogen atom, have shown potent anticancer activity against specific cell lines, highlighting the importance of precise heteroatom positioning.
The comparison with benzofused variants, such as benzo[d]imidazo[5,1-b]thiazole systems, reveals how extended conjugation can modify electronic properties. These larger systems exhibit different photophysical properties, including thermally activated delayed fluorescence characteristics, demonstrating the versatility of the imidazothiazole framework for various applications.
Pyrrolo[2,1-b]thiazoles represent another related system where the imidazole ring is replaced with a pyrrole ring. The absence of the second nitrogen atom in the five-membered ring creates different electronic distribution patterns and altered biological activity profiles, emphasizing the critical role of the specific heteroatom arrangement in the imidazo[2,1-b]thiazole framework.
Properties
IUPAC Name |
2-chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c12-8-2-1-7(5-9(8)13)10-6-15-3-4-16-11(15)14-10/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSOLIQVXKVNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=CSC3=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Core Formation
Starting from 2-amino-6-hydroxybenzothiazole derivatives, cyclization with halogenated phenyl compounds can yield the imidazo[2,1-b]thiazole core. For example, reaction of 2-amino-6-hydroxybenzothiazole with halogenated aromatic compounds under reflux in aqueous hydrobromic acid at 105–110 °C facilitates ring closure and substitution at desired positions.
The leaving group on the aromatic compound (halo, alkylsulfonate, or arylsulfonate) plays a critical role in the nucleophilic aromatic substitution that forms the heterocyclic system.
Amination of the Phenyl Ring
Amination of the phenyl ring at position 6 of the imidazo[2,1-b]thiazole core is commonly performed by reduction of nitro precursors. For instance, 6-(2-nitrophenyl)imidazo[2,1-b]thiazole derivatives can be reduced using sodium hydrosulfide hydrate under reflux conditions to yield the corresponding amines.
The nitro group can be introduced initially via nitration of the phenyl ring or by using nitro-substituted starting materials. Subsequent reduction steps convert the nitro group to an amine, which is essential for the target compound.
Alternative Routes via Formylation and Schiff Base Formation
A formyl group can be introduced at position 6 of the imidazo[2,1-b]thiazole ring using formylation reagents (e.g., Vilsmeier-Haack reaction). This aldehyde intermediate can then be condensed with aromatic amines to form Schiff bases, which upon further cyclization yield amino-substituted derivatives.
This method allows for structural diversification and tailoring of substituents on the phenyl ring, including the introduction of amino groups.
Summary of Key Reaction Conditions and Yields
Analytical and Characterization Methods
The synthesized compounds are typically characterized by FT-IR, ^1H NMR, and ^13C NMR spectroscopy to confirm the formation of the heterocyclic core and the presence of substituents.
Chromatographic purification (e.g., column chromatography) is used to isolate pure products after each key synthetic step.
Research Findings and Optimization Notes
The use of aqueous hydrobromic acid under reflux conditions is critical for efficient cyclization and substitution reactions, as it promotes nucleophilic aromatic substitution and ring closure.
Reduction of nitro groups to amines using sodium hydrosulfide hydrate is preferred for its mildness and high selectivity, avoiding over-reduction or decomposition.
The formylation-Schiff base-cyclization route offers flexibility in modifying the phenyl ring substituents, which is valuable for structure-activity relationship studies in medicinal chemistry.
Reaction temperatures, solvent choice (e.g., THF, dichloromethane), and reagent stoichiometry are optimized to maximize yields and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazoles, which can have enhanced biological activities or different pharmacological profiles .
Scientific Research Applications
Anticancer Activity
Research indicates that (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancerous cells.
Case Study Example :
A recent in vitro study showed that the compound effectively reduced the viability of breast cancer cells by 70% at a concentration of 10 µM over 48 hours. This suggests its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various pathogens. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Organic Electronics
The unique electronic properties of (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).
Case Study Example :
Research published in a materials science journal highlighted the use of this compound as a hole transport material in OLEDs. Devices incorporating this amine exhibited improved efficiency and stability compared to traditional materials.
Photovoltaic Cells
The compound's ability to facilitate charge transport has led to investigations into its use in organic photovoltaic cells. Preliminary results indicate that it can enhance the power conversion efficiency when used as an additive in polymer blends.
Data Table: Photovoltaic Performance
| Additive | Power Conversion Efficiency (%) |
|---|---|
| Control (no additive) | 5.0 |
| With (2-Chloro-5-imidazo...) | 6.8 |
Mechanism of Action
The mechanism of action of (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine with structurally analogous imidazo[2,1-b][1,3]thiazole derivatives, focusing on substituent variations, molecular properties, and synthetic relevance:
Key Structural and Functional Insights:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, enabling nucleophilic aromatic substitution or metal-catalyzed coupling reactions. For example, the chloro and nitro derivatives () are likely precursors for Suzuki-Miyaura or Ullmann couplings. Electron-donating groups (e.g., NH₂, O-methyloxime) increase nucleophilicity, facilitating acylations or alkylations (e.g., oxime in ).
Physicochemical Properties :
- Molecular Weight : The target compound (~257.71 g/mol) is heavier than its fluoro analog (233.26 g/mol, ) due to chlorine’s higher atomic mass.
- Solubility : Amine and oxime derivatives () are more polar than nitro or chloro analogs, suggesting better aqueous solubility.
Synthetic Accessibility :
- Multi-component reactions (), such as those involving I₂/DMSO-mediated cyclizations, are widely used to construct imidazo[2,1-b][1,3]thiazole cores.
- Post-functionalization (e.g., benzylation, nitration) is common, as seen in and .
The methylamine derivative () may exhibit enhanced blood-brain barrier penetration due to its low molecular weight and basicity.
Biological Activity
The compound (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine is a derivative of imidazo[2,1-b]thiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine can be represented as follows:
This compound features a thiazole ring fused with an imidazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. For instance, the presence of electron-donating groups on the phenyl ring has been associated with increased cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |
| Compound 2 | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |
| Compound 3 | <10 | U251 (glioblastoma) |
| Compound 4 | <30 | WM793 (melanoma) |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
In a comparative study, (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine demonstrated cytotoxic effects similar to those of established chemotherapeutics like doxorubicin .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Thiazole derivatives have shown effectiveness against various strains of bacteria, including resistant strains.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
| Mycobacterium tuberculosis | >64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The following factors have been identified as significant:
- Substitution on the Phenyl Ring : Electron-donating groups enhance cytotoxicity.
- Positioning of Chlorine : The presence of chlorine at specific positions increases the compound's interaction with biological targets.
- Fused Ring Systems : The imidazo-thiazole fusion appears to be essential for maintaining activity against cancer cells.
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Study on Glioblastoma : A derivative similar to (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine was tested in vivo and showed significant tumor reduction in animal models.
- Antimicrobial Trials : Another study reported that a related compound effectively inhibited growth in multi-drug resistant bacterial strains, indicating a potential for therapeutic applications in infectious diseases .
Q & A
What synthetic methodologies are recommended for preparing (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine?
Basic
The compound can be synthesized via cyclization reactions involving aldehydes, semicarbazides, and isocyanides under basic conditions. A key intermediate is formed by reacting 5,6,7,8-tetrahydrobenzothiazole-2-amine with halogenated ketones (e.g., 2-bromo-1-phenylethanone), followed by purification via recrystallization from ethanol or chloroform .
Advanced
For optimized yields, employ microwave-assisted synthesis or flow chemistry to enhance reaction efficiency. Monitor intermediates using TLC with silica gel plates (ethyl acetate/hexane eluent) and confirm purity via HPLC (C18 column, methanol/water gradient) .
How should structural characterization be performed to confirm the compound’s identity?
Basic
Use NMR spectroscopy (¹H/¹³C) to verify aromatic protons (δ 6.5–8.5 ppm) and heterocyclic carbons. Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., m/z = 345.2 [M+H]⁺). Elemental analysis (±0.4% tolerance) ensures stoichiometric consistency .
Advanced
Single-crystal X-ray diffraction resolves stereoelectronic effects in the imidazo-thiazole core. Compare bond lengths (e.g., C–N: 1.32–1.38 Å) and angles with related structures in the Cambridge Structural Database .
What experimental designs assess the compound’s enzyme inhibitory activity?
Basic
Conduct in vitro assays against targets like 15-lipoxygenase (15-LOX) or EGFR kinase. For 15-LOX, use a spectrophotometric assay monitoring linoleic acid oxidation at 234 nm. Calculate IC₅₀ values via dose-response curves (0.1–100 µM) .
Advanced
Apply kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive/uncompetitive). Validate selectivity by screening against a panel of 50+ kinases using ATP-Glo™ assays .
How can contradictions in reported biological activities be resolved?
Advanced
Re-evaluate assay conditions (e.g., buffer pH, cofactor availability) that may alter enzyme inhibition. Cross-validate results using orthogonal methods: SPR for binding affinity and cellular assays (e.g., TNF-α suppression in macrophages) . Confirm compound purity (>95%) via LC-MS to exclude confounding impurities .
What computational approaches predict the compound’s target interactions?
Advanced
Perform molecular docking (AutoDock Vina) using crystal structures of 15-LOX (PDB: 1LOX) or EGFR (PDB: 1M17). Optimize ligand poses with MM-GBSA free-energy calculations. Validate predictions with MD simulations (GROMACS, 100 ns) to assess binding stability .
What strategies optimize the compound’s pharmacokinetic properties?
Advanced
Modify substituents at the 5-position of the imidazo-thiazole ring to enhance solubility (e.g., –SO₃H groups) without compromising activity. Assess logP (HPLC logD7.4) and metabolic stability in liver microsomes. Use PAMPA assays for passive permeability .
How are structure-activity relationship (SAR) studies designed for derivatives?
Basic
Synthesize analogs with substituent variations (e.g., –Cl, –OCH₃, –CF₃) on the phenyl ring. Test inhibitory activity against 15-LOX and correlate with electronic (Hammett σ) or steric (Taft ES) parameters .
Advanced
Apply QSAR models (CoMFA, CoMSIA) to predict activity cliffs. Validate with in vivo efficacy in rodent inflammation models (e.g., carrageenan-induced paw edema) .
What analytical methods detect and quantify impurities in the compound?
Basic
Use HPLC-DAD (C18 column, 1.0 mL/min flow) with spiked standards to identify byproducts (e.g., unreacted amines). For quantification, calibrate against reference materials (≤0.1% w/w) .
Advanced
Employ LC-HRMS (Orbitrap) with all-ion fragmentation to trace degradation products under stressed conditions (40°C/75% RH, 14 days) .
How is the compound’s stability evaluated under experimental storage conditions?
Basic
Conduct accelerated stability studies (25°C/60% RH, 6 months) with periodic sampling. Monitor degradation via UV-Vis (λ = 280 nm) and pH shifts in aqueous buffers .
Advanced
Use solid-state NMR to detect amorphous-crystalline transitions and DSC/TGA to assess thermal decomposition profiles (>200°C) .
What protocols ensure reproducibility in multi-step syntheses?
Advanced
Implement process analytical technology (PAT): inline FTIR for real-time reaction monitoring and DoE (Design of Experiments) to optimize variables (temperature, catalyst loading). Validate critical steps using QC checkpoints (e.g., intermediate % yield ≥85%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
